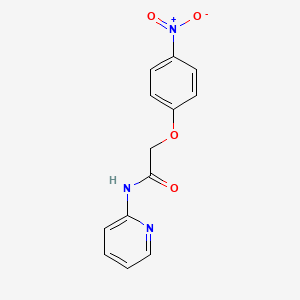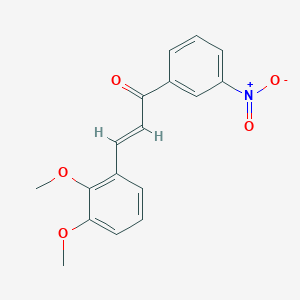
(E)-1-(4-methylphenyl)-3-(2-phenylmethoxyphenyl)prop-2-en-1-one
Übersicht
Beschreibung
(E)-1-(4-methylphenyl)-3-(2-phenylmethoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a 4-methylphenyl group and a 2-phenylmethoxyphenyl group attached to the prop-2-en-1-one backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-methylphenyl)-3-(2-phenylmethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base.
-
Starting Materials
- 4-methylbenzaldehyde
- 2-phenylmethoxyacetophenone
-
Reaction Conditions
- Base: Sodium hydroxide or potassium hydroxide
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux conditions
-
Procedure
- Mix the starting materials in the solvent.
- Add the base slowly while stirring.
- Allow the reaction to proceed for several hours.
- Isolate the product by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-(4-methylphenyl)-3-(2-phenylmethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction can lead to the formation of saturated ketones or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products
Oxidation: Epoxides, carboxylic acids
Reduction: Saturated ketones, alcohols
Substitution: Halogenated, nitrated, or sulfonated derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various chalcone derivatives with potential biological activities.
Catalysis: Employed in catalytic studies to understand reaction mechanisms.
Biology
Antimicrobial Activity: Investigated for its potential antimicrobial properties against various pathogens.
Antioxidant Activity: Studied for its ability to scavenge free radicals and protect against oxidative stress.
Medicine
Anti-inflammatory: Explored for its anti-inflammatory effects in various models.
Anticancer: Evaluated for its potential anticancer properties through inhibition of cell proliferation.
Industry
Dye Synthesis: Used in the synthesis of dyes and pigments.
Polymer Additives: Incorporated as an additive in polymer formulations to enhance properties.
Wirkmechanismus
The mechanism of action of (E)-1-(4-methylphenyl)-3-(2-phenylmethoxyphenyl)prop-2-en-1-one involves interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be due to the disruption of microbial cell membranes or inhibition of essential enzymes. Its antioxidant activity could be attributed to the donation of hydrogen atoms to neutralize free radicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one: Lacks the phenylmethoxy group.
(E)-1-(4-methoxyphenyl)-3-(2-phenylmethoxyphenyl)prop-2-en-1-one: Contains a methoxy group instead of a methyl group.
Uniqueness
(E)-1-(4-methylphenyl)-3-(2-phenylmethoxyphenyl)prop-2-en-1-one is unique due to the presence of both the 4-methylphenyl and 2-phenylmethoxyphenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
(E)-1-(4-methylphenyl)-3-(2-phenylmethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O2/c1-18-11-13-20(14-12-18)22(24)16-15-21-9-5-6-10-23(21)25-17-19-7-3-2-4-8-19/h2-16H,17H2,1H3/b16-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUJTBWECNKXIC-FOCLMDBBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclooctyl-4-[(4aS*,8aS*)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]-4-oxobutanamide](/img/structure/B3906320.png)

![4-{4-[4-(methylsulfonyl)benzyl]piperazin-1-yl}quinoline](/img/structure/B3906338.png)
![N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide](/img/structure/B3906345.png)
![methyl 4-[5-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]furan-2-yl]benzoate](/img/structure/B3906352.png)
![(E)-N-({3-METHOXY-4-[(5-NITROPYRIDIN-2-YL)OXY]PHENYL}METHYLIDENE)HYDROXYLAMINE](/img/structure/B3906358.png)

![1-[5-hydroxy-3-pyridin-3-yl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-methylpropan-1-one](/img/structure/B3906370.png)
![[(Z)-[amino(phenyl)methylidene]amino] 3-methoxybenzoate](/img/structure/B3906371.png)
![2-{(E)-[2-(4-tert-butyl-1,3-thiazol-2-yl)hydrazinylidene]methyl}pyridine](/img/structure/B3906377.png)
![N'-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B3906406.png)
![2-cyano-N'-{[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B3906408.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-8-fluoro-N-methylquinoline-2-carboxamide](/img/structure/B3906415.png)
